N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM
Description
Contextualization of N-Protected Tripeptide Intermediates in Modern Organic Synthesis
In modern organic synthesis, particularly in the construction of polypeptides and proteins, the assembly of amino acids is a meticulously controlled process. ucalgary.ca Rather than adding amino acids one by one, a common and often more efficient strategy is the use of pre-formed, protected peptide fragments. This approach, known as fragment condensation, involves synthesizing smaller peptide chains, such as dipeptides or tripeptides, which are then coupled together to form the final, larger molecule. nih.gov
Evolution of Protecting Group Strategies in Peptide Synthesis, with Emphasis on Benzyloxycarbonyl (Cbz) Chemistry
The controlled synthesis of peptides would be impossible without the use of protecting groups to temporarily block reactive functional groups, thereby preventing unwanted side reactions. ucalgary.capeptide.com The history of peptide synthesis is intrinsically linked to the development of these groups.
The Benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first reversible Nα-protecting group and revolutionized the field, enabling the synthesis of previously inaccessible oligopeptides. total-synthesis.comnih.gov It is introduced to the N-terminal amine of an amino acid to form a stable carbamate (B1207046). total-synthesis.com This protection is typically achieved using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com
The key advantage of the Cbz group lies in its unique removal conditions. It is stable to the moderately acidic and basic conditions used to remove other protecting groups, but it can be cleaved cleanly by catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or by strong acids like hydrogen bromide in acetic acid. total-synthesis.combachem.com This property makes it "orthogonal" to many other protecting groups, meaning one type of group can be removed without affecting the other. peptide.comtotal-synthesis.compeptide.com While modern solid-phase synthesis is often dominated by the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, Cbz chemistry remains highly relevant, especially in solution-phase synthesis and for the protection of side chains, such as the amine group of Lysine. peptide.comnih.govpeptide.com
| Protecting Group | Abbreviation | Introduction Reagent (Typical) | Cleavage Condition | Primary Application |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis; Strong Acid (HBr/AcOH) | Solution-phase synthesis; Side-chain protection |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Solid-phase peptide synthesis (SPPS) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine in DMF) | Solid-phase peptide synthesis (SPPS) |
Significance of Counterions in Peptide Synthesis: The Role of Dicyclohexylammonium (B1228976) Salts in Purification and Stabilization
Peptides, possessing both acidic (carboxyl) and basic (amino) groups, often exist as salts. The ion of opposite charge that accompanies the peptide is known as a counterion. nih.govresearchgate.net The choice of counterion is not trivial, as it can significantly influence the physicochemical properties of the peptide, including its solubility, stability, and ease of handling. nih.govnih.gov
In the context of N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM, the dicyclohexylammonium ion serves a critical purpose. After the Cbz-protected tripeptide is synthesized, its C-terminal carboxylic acid group is free. By reacting this acidic peptide with a bulky, basic amine like dicyclohexylamine (B1670486), a dicyclohexylammonium (DCHA) salt is formed.
The primary advantage of forming this salt is the promotion of crystallization. highfine.com Peptides, particularly protected intermediates, can be difficult to purify by standard chromatographic methods. Crystallization, however, is a highly effective purification technique that can yield products of very high purity by excluding impurities into the mother liquor. cambrex.com The bulky and relatively hydrophobic nature of the DCHA cation often facilitates the formation of a well-ordered, stable crystal lattice with the protected peptide. highfine.com This crystalline solid form offers several benefits:
Enhanced Purity: Significant rejection of impurities is achieved during the crystallization process. cambrex.com
Improved Stability: Crystalline solids are generally more stable for long-term storage compared to amorphous powders or oils. nih.gov
Ease of Handling: Crystalline materials are easier to filter, dry, and weigh than non-crystalline forms.
Research Rationale and Objectives for Comprehensive Investigation of this compound
The rationale for a comprehensive investigation of this compound stems from its identity as a strategic intermediate that leverages multiple foundational principles of peptide chemistry. It combines a useful tripeptide fragment with a classic, orthogonal protecting group and a counterion specifically chosen to facilitate purification.
The primary objectives of studying this compound are:
Synthesis and Characterization: To develop and optimize a reliable synthetic route to the compound and to thoroughly characterize its physical and chemical properties, such as melting point, solubility, and spectroscopic data.
Purity and Stability Analysis: To confirm the effectiveness of the dicyclohexylammonium salt formation as a method for purification and to assess the long-term stability of the crystalline product under various storage conditions.
Utility in Fragment Condensation: To demonstrate its application as a ready-to-use building block in the synthesis of larger, biologically relevant peptides. This involves cleaving the DCHA salt to liberate the carboxylic acid, followed by coupling reactions to extend the peptide chain.
By investigating this compound, researchers can refine and validate the strategies for creating high-purity peptide fragments, ultimately contributing to the more efficient and reliable synthesis of complex peptide-based molecules for research and therapeutic applications.
Properties
CAS No. |
108321-14-8 |
|---|---|
Molecular Formula |
C37H52N4O6 |
Molecular Weight |
648.845 |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1 |
InChI Key |
QWFAAMRJWHCXNH-KXGBIOHPSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cbz Ala Pro Phe Dicyclohexylammonium
Strategies for Peptide Bond Formation in Solution-Phase Synthesis
Solution-phase peptide synthesis (SPPS) is a classical and versatile approach for creating peptides. chempep.comresearchgate.net It remains particularly useful for large-scale production. wikipedia.org This method involves the sequential coupling of amino acids in a homogenous solution. The synthesis of N-CBZ-ALA-PRO-PHE can be approached through two main strategies: stepwise condensation or fragment condensation.
Stepwise Elongation: This method involves adding one amino acid at a time to the growing peptide chain. united-bio.com For the synthesis of N-CBZ-ALA-PRO-PHE, this would typically involve coupling N-Cbz-Alanine to a Proline derivative, followed by deprotection and subsequent coupling to a Phenylalanine derivative. This approach is ideal for smaller peptides and can minimize racemization, a process that can alter the stereochemistry of the amino acids. united-bio.com
Fragment Condensation: In this strategy, smaller peptide fragments are synthesized and purified separately before being coupled together to form the final, larger peptide. chempep.comwikipedia.orgunited-bio.com For instance, the dipeptide Pro-Phe could be synthesized and then coupled with N-Cbz-Alanine. While this can be more efficient for longer peptides, it carries a higher risk of racemization at the C-terminal amino acid of the peptide fragment during the coupling step. wikipedia.orgunited-bio.com
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Stepwise Elongation | Sequential addition of single amino acids to the peptide chain. united-bio.com | Ideal for small to medium peptides, lower risk of racemization. united-bio.com | Can be time-consuming for long peptides. |
| Fragment Condensation | Coupling of pre-synthesized peptide fragments. wikipedia.org | More efficient for long peptides. chempep.comwikipedia.orgunited-bio.com | Higher risk of racemization during fragment coupling, requires careful optimization. wikipedia.orgunited-bio.com |
Utilization of Carboxylic Acid Activation Methods
The formation of a peptide bond between two amino acids is an endothermic process and requires the "activation" of the carboxylic acid group of one amino acid to make it more reactive towards the amino group of the other. gcwgandhinagar.com Several methods are commonly employed for this activation in solution-phase synthesis.
Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a widely used coupling reagent that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. creative-peptides.comvaia.com This intermediate then reacts with the amine component to form the peptide bond, generating dicyclohexylurea (DCU) as a byproduct. creative-peptides.com DCU is largely insoluble in many organic solvents and can be easily removed by filtration. thieme-connect.com However, the O-acylisourea intermediate can sometimes rearrange to a less reactive N-acylurea, which can be a problematic side product. chemicalbook.com To suppress this and other side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. creative-peptides.comacs.org
Mixed Anhydrides: This method involves the reaction of an N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. researchgate.net This forms a mixed carboxylic-carbonic anhydride (B1165640), which is a highly activated species that readily reacts with the amino component. researchgate.netorganicreactions.org The choice of solvent and base is crucial to minimize side reactions, such as the formation of urethanes. researchgate.netcdnsciencepub.comcdnsciencepub.com This method is economically viable for large-scale peptide production due to the low cost of the reagents. highfine.com
Acid Chlorides: N-protected amino acid chlorides are highly reactive acylating agents. nih.gov However, their high reactivity makes them prone to side reactions and racemization, limiting their general use in peptide synthesis. sigmaaldrich.com Despite this, they can be advantageous for coupling sterically hindered or achiral amino acids. sigmaaldrich.com The use of Nα-Fmoc-amino acid chlorides has been explored under specific conditions to achieve clean and fast coupling reactions. nih.govresearchgate.net
| Activation Method | Reagent(s) | Key Intermediate | Advantages | Potential Side Reactions |
| DCC | Dicyclohexylcarbodiimide (DCC) | O-acylisourea creative-peptides.comvaia.com | Efficient, byproduct (DCU) is easily removed by filtration. creative-peptides.comthieme-connect.com | N-acylurea formation, racemization. thieme-connect.comchemicalbook.com |
| Mixed Anhydrides | Alkyl chloroformate, tertiary amine researchgate.net | Mixed carboxylic-carbonic anhydride researchgate.netorganicreactions.org | Fast reaction, high purity products, cost-effective for large scale. highfine.com | Urethane formation, racemization. researchgate.netcdnsciencepub.comcdnsciencepub.com |
| Acid Chlorides | Thionyl chloride or similar | Acid chloride | Highly reactive, useful for hindered amino acids. sigmaaldrich.com | Prone to side reactions and racemization. sigmaaldrich.com |
N-Terminal Protection via Benzyloxycarbonyl (Cbz) Group Installation
The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for the N-terminus of amino acids in peptide synthesis. total-synthesis.com Introduced by Bergmann and Zervas in 1932, it played a pivotal role in the development of controlled peptide synthesis. wikipedia.org
Methodologies for N-Cbz Protection of Amino Acids and Peptides
The most common method for introducing the Cbz group is through the reaction of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comwikipedia.orgcommonorganicchemistry.com This is a type of Schotten-Baumann reaction. A base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. total-synthesis.comumn.edu The reaction is typically carried out in a mixture of water and an organic solvent at low temperatures to ensure stability of the benzyl chloroformate. wikipedia.org
Alternative reagents for Cbz protection include dibenzyl dicarbonate (B1257347) (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in specific synthetic contexts. total-synthesis.com
Orthogonality of Cbz Protection with Other Protecting Groups in Multi-Step Syntheses
A key concept in complex multi-step synthesis is the use of orthogonal protecting groups . nih.gov This means that different protecting groups can be removed selectively under different reaction conditions, without affecting the others. nih.gov The Cbz group is considered orthogonal to several other common protecting groups used in peptide synthesis. total-synthesis.com
Orthogonality with Boc and t-Butyl groups: The Cbz group is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and tert-butyl (tBu) based side-chain protecting groups (e.g., TFA). total-synthesis.comwikipedia.org Conversely, the Boc and tBu groups are stable to the hydrogenolysis conditions used to cleave the Cbz group. wikipedia.org
Orthogonality with Fmoc group: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.comwikipedia.org The Fmoc group, in turn, is stable to the conditions for Cbz removal. This orthogonality is fundamental to many modern peptide synthesis strategies. wikipedia.org
It is important to note that while Cbz is stable to mild acid, harsh acidic conditions (like HBr in acetic acid) can also cleave it. total-synthesis.com The primary method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild condition that does not affect most other protecting groups. total-synthesis.comwikipedia.org
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Cbz? |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂/Pd) total-synthesis.comwikipedia.org | N/A |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) wikipedia.org | Yes total-synthesis.comwikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org | Yes total-synthesis.comwikipedia.org |
| tert-Butyl | tBu | Mild Acid (e.g., TFA) wikipedia.org | Yes |
| Benzyl | Bzl | Strong Acid (e.g., HF) or Hydrogenolysis | No (cleaved by hydrogenolysis) |
Dicyclohexylammonium (B1228976) Salt Formation for Isolation and Handling
Following the synthesis and protection of the tripeptide, N-CBZ-ALA-PRO-PHE, it exists as a free carboxylic acid. For purification, storage, and handling, it is often converted into a salt. The dicyclohexylammonium (DCHA) salt is frequently used for this purpose.
The formation of the DCHA salt is achieved by treating the N-protected peptide acid with dicyclohexylamine (B1670486). This acid-base reaction results in a stable, crystalline solid that is often easier to handle and purify by recrystallization than the corresponding free acid, which may be an oil or an amorphous solid. bachem.com This method is particularly advantageous when the free acid form is unstable or difficult to crystallize. bachem.com
The DCHA salt can be readily converted back to the free carboxylic acid when needed for the next step in the synthesis (e.g., coupling with another amino acid). This is typically done by suspending the salt in an organic solvent like ethyl acetate (B1210297) and treating it with an aqueous acid, such as 10% phosphoric acid, until the pH of the aqueous layer is acidic (pH 2-3). bachem.com After separation of the layers and washing, the free acid can be recovered from the organic phase. bachem.com The use of phosphoric or sulfuric acid is preferred over hydrochloric acid, as dicyclohexylamine can form a sparingly soluble chloride salt. bachem.com
Mechanistic Aspects of Salt Formation in Peptide Chemistry
The formation of a dicyclohexylammonium salt with a protected peptide, such as N-CBZ-Ala-Pro-Phe, is a strategic step in its purification and handling. This process involves a straightforward acid-base reaction where the acidic carboxylic acid group of the C-terminal phenylalanine residue of the protected peptide protonates the basic nitrogen atom of dicyclohexylamine.
The mechanism is driven by the electrostatic attraction between the resulting carboxylate anion (R-COO⁻) of the peptide and the dicyclohexylammonium cation ((C₆H₁₁)₂NH₂⁺). This ionic interaction leads to the formation of a stable, crystalline salt. The use of dicyclohexylamine is particularly advantageous as it is a strong organic base that readily forms salts with carboxylic acids, often inducing crystallization from organic solvents. This facilitates the isolation and purification of the peptide from the reaction mixture, separating it from unreacted starting materials and byproducts. The formation of the salt can also enhance the stability of the protected peptide, preventing potential degradation.
The general reaction can be depicted as:
N-CBZ-Ala-Pro-Phe-OH + (C₆H₁₁)₂NH → [N-CBZ-Ala-Pro-Phe-COO⁻][(C₆H₁₁)₂NH₂⁺]
The efficiency of salt formation is influenced by the solvent system, temperature, and stoichiometry of the reactants. A solvent in which the peptide acid has moderate solubility and the resulting salt has low solubility is ideal for maximizing the yield of the crystalline product.
Optimized Crystallization and Purification Protocols for Peptide Dicyclohexylammonium Salts
The crystallization of peptide dicyclohexylammonium salts is a powerful purification technique that can effectively remove impurities, including diastereomers that may have formed due to racemization during synthesis. wikipedia.org The process leverages differences in solubility between the desired salt and contaminants. A well-defined crystallization protocol is essential to obtain high-purity crystals with good yield.
Key parameters that are optimized during the crystallization process include:
Solvent System: A combination of a good solvent (in which the salt is soluble at higher temperatures) and a poor solvent (or anti-solvent, in which the salt is insoluble) is typically used. Common solvent systems include ethyl acetate/hexane, methanol/ether, and dichloromethane (B109758)/petroleum ether.
Temperature: Controlled cooling of a saturated solution is a common method to induce crystallization. The rate of cooling can significantly impact crystal size and purity.
Concentration: The initial concentration of the peptide salt in the solvent is critical. Supersaturation is required for nucleation and crystal growth, but excessively high concentrations can lead to rapid precipitation of amorphous material.
Seeding: Introducing a small crystal of the pure salt (a seed crystal) can initiate crystallization at a lower level of supersaturation, leading to better control over crystal growth and morphology. nih.gov
The purification of diastereomeric impurities is a significant advantage of crystallization. wikipedia.org Since diastereomers have different physical properties, including solubility, a carefully designed crystallization process can selectively crystallize one diastereomer, leaving the other in the mother liquor. gavinpublishers.com
Table 1: Illustrative Crystallization Conditions for N-CBZ-Ala-Pro-Phe Dicyclohexylammonium Salt
| Condition No. | Solvent System (v/v) | Temperature Profile | Yield (%) | Purity (HPLC, %) |
| 1 | Ethyl Acetate / Hexane (1:2) | Cool from 50°C to 20°C over 4h | 85 | 98.5 |
| 2 | Methanol / Diethyl Ether (1:3) | Cool from 40°C to 4°C over 6h | 92 | 99.2 |
| 3 | Dichloromethane / Petroleum Ether (1:2) | Slow evaporation at 25°C | 78 | 97.8 |
| 4 | Isopropanol (B130326) / Water (9:1) | Cool from 60°C to 10°C over 8h with seeding | 95 | 99.8 |
This table presents hypothetical data to illustrate the effect of different crystallization conditions on the yield and purity of the target compound.
Control of Stereochemical Integrity During Synthesis
Maintaining the stereochemical integrity of the constituent amino acids is paramount in peptide synthesis, as epimerization can lead to the formation of diastereomeric impurities that are often difficult to separate and can have different biological activities. mdpi.com
Minimization of Racemization during Carboxyl Activation and Coupling
Racemization at the α-carbon of the activated amino acid is a major risk during the peptide bond formation step. peptide.com The mechanism often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. Subsequent reaction with the amine component can then lead to both the desired L-enantiomer and the undesired D-enantiomer.
Several strategies are employed to minimize racemization:
Choice of Coupling Reagent: The type of coupling reagent used for carboxyl activation significantly impacts the rate of racemization. While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization. The addition of racemization-suppressing additives is a common practice. peptide.com Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives react with the activated intermediate to form an active ester that is less prone to racemization than the initial activated species.
Base: The presence of a tertiary amine base, often used to neutralize the protonated amine component, can promote racemization by facilitating the abstraction of the α-proton. The choice of base and its concentration are critical. Weaker bases and the use of the minimum necessary amount can reduce the extent of epimerization. mdpi.com
Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Less polar solvents are generally preferred to minimize this side reaction. u-tokyo.ac.jp
Temperature: Lower reaction temperatures slow down the rate of both the coupling reaction and the racemization, generally favoring stereochemical retention.
Table 2: Influence of Coupling Reagents and Additives on Racemization of the Phenylalanine Residue
| Coupling Reagent | Additive | Base | Solvent | % D-Phe Epimer (Hypothetical) |
| DCC | None | DIEA | DMF | 8.5 |
| DCC | HOBt | DIEA | DMF | 1.2 |
| HBTU | HOBt | DIEA | DMF | 0.8 |
| HATU | HOAt | Collidine | CH₂Cl₂/DMF | <0.5 |
| Ynamide | None | None | THF | <0.1 acs.org |
This table presents plausible data illustrating how different reagents and conditions can affect the level of racemization of the C-terminal phenylalanine during the coupling step.
Influence of Amino Acid Sequence (Ala-Pro-Phe) on Epimerization Susceptibility
The specific amino acid sequence of a peptide can also influence its susceptibility to epimerization. In the case of N-CBZ-Ala-Pro-Phe, the presence of proline at the penultimate position has a significant impact.
Proline is a secondary amino acid, and its rigid pyrrolidine (B122466) ring structure restricts the conformational freedom of the peptide backbone. When proline is the C-terminal residue of a growing peptide chain, it is known to be resistant to racemization upon activation. However, in the sequence Ala-Pro-Phe, it is the phenylalanine residue that is being activated. The presence of the adjacent proline can influence the geometry of the transition state during coupling.
Furthermore, the sequence is susceptible to diketopiperazine formation, especially after the deprotection of the N-terminus of the dipeptide-resin (Pro-Phe-resin) in solid-phase synthesis. This side reaction can be prevalent when proline is in the second position of the dipeptide. peptide.com
The C-terminal phenylalanine, with its bulky benzyl side chain, is also known to be susceptible to racemization, particularly under harsh coupling conditions. The electron-withdrawing nature of the phenyl group can stabilize the enolate intermediate formed upon deprotonation of the α-carbon, thereby increasing the risk of epimerization. mdpi.com Therefore, the combination of a racemization-prone C-terminal residue (Phe) and a structurally unique preceding residue (Pro) necessitates careful optimization of coupling conditions to maintain stereochemical purity.
Chemical Reactivity and Transformation Pathways of N Cbz Ala Pro Phe Dicyclohexylammonium
De-protection Methodologies of the N-Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, since its introduction by Bergmann and Zervas. total-synthesis.com Its stability under mildly acidic and basic conditions makes it orthogonal to many other common protecting groups. total-synthesis.comresearchgate.net However, its selective removal is critical for the stepwise elongation of a peptide chain. The principal methods for Cbz group cleavage from a peptide such as N-CBZ-ALA-PRO-PHE involve reductive, acidic, or nucleophilic protocols.
Catalytic Hydrogenolysis and Transfer Hydrogenation Strategies
The most prevalent and mildest method for the removal of the Cbz group is catalytic hydrogenolysis. total-synthesis.com This method involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate (B1207046).
Catalytic Hydrogenolysis: This reaction is typically performed using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). taylorfrancis.com The reaction proceeds through a two-step mechanism: first, the catalytic hydrogenolysis of the benzyloxy group yields toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then spontaneously decomposes, releasing the deprotected amine and carbon dioxide. taylorfrancis.com The conditions are generally mild, often proceeding at room temperature and atmospheric pressure, which preserves the integrity of the peptide backbone and most other functional groups. taylorfrancis.com
Transfer Hydrogenation: An operationally simpler and safer alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. nih.govthieme-connect.com This technique uses a hydrogen donor molecule in the presence of a catalyst, such as Pd/C. total-synthesis.comrsc.org A variety of hydrogen donors are effective, including ammonium (B1175870) formate, cyclohexene, 1,4-cyclohexadiene, and sodium borohydride. researchgate.netthieme-connect.comrsc.orgacs.org Transfer hydrogenation can be remarkably rapid and efficient and avoids the need for specialized high-pressure hydrogenation equipment. thieme-connect.comrsc.org This method has proven compatible with sensitive substrates, including in the synthesis of DNA-encoded libraries. nih.gov
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Notes |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Room Temp - 60°C | Standard, widely used method. total-synthesis.com Catalyst can be poisoned by sulfur-containing residues. |
| Transfer Hydrogenation | Pd/C, Palladium Black | Ammonium Formate (HCOONH₄) | Methanol, Ethanol | Room Temp | Rapid and efficient; avoids H₂ gas. thieme-connect.comsemanticscholar.org |
| Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Ethanol | Reflux | Effective for various protecting groups including benzyl esters. rsc.org |
| Transfer Hydrogenation | Pd/C | 1,4-Cyclohexadiene | Ethanol | Room Temp | Very rapid deprotection reported. acs.org |
| Transfer Hydrogenation | Pd/C | Sodium Borohydride (NaBH₄) | Methanol | Room Temp | In situ generation of hydrogen. researchgate.net |
Acid-Mediated Cbz Cleavage and Selectivity Considerations
Although the Cbz group is valued for its stability, it can be cleaved under strong acidic conditions. total-synthesis.com This method serves as a crucial alternative when catalytic reduction is incompatible with the substrate, for instance, in peptides containing reducible functional groups or sulfur-containing amino acids like methionine or cysteine.
Common reagents for acid-mediated cleavage include hydrogen bromide (HBr) in acetic acid, concentrated hydrochloric acid (HCl), and trimethylsilyl (B98337) iodide (TMSI). total-synthesis.comacs.org More recently, reagents like isopropanol (B130326) hydrochloride (IPA·HCl) have been used as a practical, scalable, and metal-free alternative. tdcommons.org The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by a nucleophilic attack (e.g., by a bromide ion in the case of HBr) at the benzylic carbon via an SN2 pathway, or an SN1 pathway involving the stable benzyl cation. total-synthesis.com
Selectivity Considerations: The primary concern with acid-mediated cleavage is its selectivity over other acid-labile protecting groups. total-synthesis.com For example, the tert-butyloxycarbonyl (Boc) group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the Cbz group is generally stable to these conditions. researchgate.netpeptide.com However, the strong acids required to cleave the Cbz group (e.g., HBr/AcOH) will also remove Boc, trityl (Trt), and other highly acid-sensitive groups. total-synthesis.compeptide.com Therefore, this method is most suitable when the Cbz group is the only acid-labile protecting group present or when global deprotection is desired. From a process development standpoint, acid-based strategies can be safer and more cost-effective than those requiring heavy metals and pressurized gas. tdcommons.org
Nucleophilic Deprotection Protocols
A less common but highly valuable strategy for Cbz removal involves nucleophilic attack. This approach offers complementary functional group tolerance compared to reductive or acidic methods and is particularly useful for complex molecules with sensitive functionalities. acs.orgresearchgate.net
A notable protocol involves the use of 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. acs.orgorganic-chemistry.org The proposed mechanism involves an SN2 attack by the thiolate nucleophile at the sterically unhindered benzylic carbon of the Cbz group. acs.org This displaces an amine carbonate, which subsequently decarboxylates to liberate the free amine. acs.org This method has been shown to be superior to standard hydrogenolysis or acid-mediated conditions for substrates bearing functionalities sensitive to those methods. researchgate.netorganic-chemistry.org
Carboxyl Group Activation for Subsequent Peptide Elongation or Derivatization
To utilize N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM (B1228976) as a building block for a larger peptide, the C-terminal carboxyl group must be activated for amide bond formation. The initial step involves the liberation of the free carboxylic acid from its dicyclohexylammonium salt, which is typically achieved by treatment with a mild acid and extraction into an organic solvent. Once the free acid, N-CBZ-ALA-PRO-PHE-OH, is obtained, its carboxyl group is converted into a reactive intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide fragment. bachem.comamericanpeptidesociety.org
Coupling with Free Amino Acids or Peptide Fragments
Peptide coupling is the process of forming a peptide (amide) bond between the activated carboxyl group of one peptide fragment and the free amino group of another. bachem.com After activation, the N-CBZ-ALA-PRO-PHE fragment can react with the N-terminus of a C-terminally protected amino acid (e.g., an amino acid methyl or ethyl ester) or another peptide segment. bachem.comcsbsju.edu This condensation reaction elongates the peptide chain. The choice of activation method and reaction conditions is critical to ensure efficient coupling while minimizing side reactions, the most significant of which is the racemization of the C-terminal phenylalanine residue. bachem.comwikipedia.org
Mechanisms of Activation and Coupling
The activation of the carboxyl group is achieved by converting the hydroxyl moiety into a good leaving group. omicsonline.org Several classes of reagents have been developed for this purpose.
Carbodiimide-Based Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic and widely used coupling reagents. americanpeptidesociety.orgwikipedia.org The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then be directly attacked by the amine nucleophile to form the peptide bond. wikipedia.org However, the O-acylisourea is highly susceptible to intramolecular rearrangement to form a stable N-acylurea, a common side product. bachem.com More importantly, it is prone to racemization via the formation of a 5(4H)-oxazolone intermediate. To suppress these side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always included. wikipedia.org These additives trap the O-acylisourea to form a less reactive and more stable active ester, which then reacts cleanly with the amine component with a much lower risk of racemization. wikipedia.org
Onium Salt-Based Reagents: Phosphonium and aminium/uronium salts are among the most efficient and popular modern coupling reagents. bachem.comomicsonline.org Examples include PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). bachem.comyoutube.com In the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), these reagents react with the carboxylic acid to generate an active ester in situ (e.g., an HOBt or HOAt ester). bachem.comyoutube.com This active ester subsequently undergoes nucleophilic acyl substitution with the incoming amine. Onium salt reagents are known for their high reactivity, leading to rapid coupling times, high yields, and low levels of racemization. omicsonline.org
| Reagent Class | Example(s) | Mechanism of Action | Common Additives | Notes |
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | HOBt, HOAt | Cost-effective; byproduct removal can be an issue (DCU is a precipitate, EDU is water-soluble). bachem.comamericanpeptidesociety.orgwikipedia.org Prone to racemization without additives. |
| Phosphonium Salts | PyBOP, BOP-Cl | Forms active ester or acylphosphonium intermediate | None required | High efficiency; BOP-Cl can be used for sterically hindered couplings. bachem.comyoutube.com Byproduct HMPA from BOP is carcinogenic. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Forms active ester (e.g., OBt or OAt ester) in situ | None required | Very rapid and efficient; low racemization. bachem.comomicsonline.orgyoutube.com HATU is particularly effective for difficult couplings. |
Intramolecular and Intermolecular Side Reactions During Synthesis and Storage
During the synthesis and storage of N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM, the principal side reaction of concern is the intramolecular cyclization leading to the formation of a diketopiperazine (DKP). This reaction is a well-documented pathway for di- and tripeptides, especially those containing a proline residue at the second position.
The formation of diketopiperazines from peptide chains is an intramolecular aminolysis reaction. In the case of N-CBZ-ALA-PRO-PHE, the process would theoretically involve the deprotection of the N-terminal CBZ group, followed by the nucleophilic attack of the free amino group of the alanine (B10760859) residue on the carbonyl carbon of the proline residue. This would lead to the cleavage of the peptide bond between proline and phenylalanine, resulting in the formation of cyclo(Ala-Pro) and free phenylalanine. However, even with the CBZ group present, the potential for cyclization exists, particularly under conditions that may compromise the integrity of the protecting group or facilitate the necessary conformational arrangement for cyclization.
The propensity for diketopiperazine formation is significantly enhanced by the presence of a proline residue at the second position of the peptide chain. The fixed dihedral angle of the proline ring constrains the peptide backbone, which can favor a cis-amide bond conformation between the first and second amino acid residues (Alanine and Proline in this case). This cis-conformation brings the N-terminal amino group into close proximity with the carbonyl group of the second amino acid, thereby facilitating the intramolecular cyclization. Studies on model peptides have shown that the rate of diketopiperazine formation is highly dependent on the identity of the N-terminal amino acid. nih.gov
Table 1: Illustrative Influence of N-terminal Amino Acid on Diketopiperazine Formation Rate in X-Pro Sequences
This table presents hypothetical data based on established general trends in peptide chemistry to illustrate the relative rates of diketopiperazine formation. Specific values for this compound are not available in the reviewed literature.
| N-terminal Amino Acid (X) | Relative Rate of DKP Formation |
| Glycine | High |
| Alanine | Moderate to High |
| Valine | Moderate |
| Phenylalanine | Moderate |
The dicyclohexylammonium (DCHA) counterion and the choice of solvent play crucial roles in the stability and reactivity of this compound. The DCHA salt is formed by the ionic interaction between the negatively charged carboxyl group of the C-terminal phenylalanine and the protonated dicyclohexylamine (B1670486). This salt formation is often employed to improve the crystallinity and handling of the protected peptide.
The bulky and hydrophobic nature of the dicyclohexylammonium ion can influence the peptide's conformation and aggregation state in solution. This, in turn, can affect the rate of intramolecular side reactions like diketopiperazine formation. While specific studies on the effect of the DCHA counterion on this particular reaction are scarce, it can be postulated that strong ion pairing in non-polar solvents might stabilize a more extended conformation of the peptide, thereby disfavoring the compact structure required for cyclization. Conversely, in more polar, protic solvents, solvent molecules can compete for hydrogen bonding and ion pairing, potentially allowing the peptide to adopt a conformation more amenable to cyclization.
The solvent itself has a direct impact on reaction pathway selectivity. Aprotic polar solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are common in peptide synthesis and can influence the rate of side reactions. The stability of protected peptide intermediates has been shown to be significantly affected by the solvent environment, with some solvents potentially facilitating unintended deprotection or side reactions.
Stability Investigations of this compound under Varied Environmental and Reaction Conditions
The stability of this compound is a critical factor for its storage and use in further synthetic steps. Degradation can occur through various pathways, with diketopiperazine formation being a primary concern, alongside potential hydrolysis of amide bonds or degradation of the CBZ protecting group under certain conditions.
Environmental factors such as temperature and pH are known to significantly influence the rate of diketopiperazine formation. Studies on model peptides have demonstrated that elevated temperatures accelerate this intramolecular cyclization. The reaction kinetics are also pH-dependent, with the rate of cyclization often increasing under neutral to slightly basic conditions where the N-terminal amino group is deprotonated and thus more nucleophilic.
Table 2: Illustrative Stability Profile of a Protected Tripeptide Salt under Various Conditions
This table presents hypothetical data based on general knowledge of peptide stability to illustrate potential degradation patterns. Specific experimental data for this compound was not found in the reviewed literature.
| Condition | Parameter | Potential Outcome |
| Temperature | 40°C, 1 month | Increased levels of cyclo(Ala-Pro) |
| -20°C, 1 year | Minimal degradation observed | |
| Solvent (Storage) | Dichloromethane (B109758) | Low rate of degradation |
| Methanol | Potential for slow solvolysis or conformational changes leading to side products | |
| pH (Aqueous Slurry) | pH 5 | Relatively stable |
| pH 8 | Increased rate of diketopiperazine formation |
Advanced Analytical and Spectroscopic Characterization Techniques for Research on N Cbz Ala Pro Phe Dicyclohexylammonium
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of the N-CBZ-ALA-PRO-PHE dicyclohexylammonium (B1228976) salt.
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is fundamental to verifying the covalent structure of the compound. One-dimensional ¹H NMR spectra provide initial information on the types of protons and their immediate electronic environment, while ¹³C NMR spectra reveal the carbon skeleton.
For a molecule of this complexity, which includes a carbamoylbenzyl (CBZ) protecting group, three amino acid residues (Alanine, Proline, and Phenylalanine), and a dicyclohexylammonium counterion, spectral overlap in 1D NMR is common. Therefore, two-dimensional (2D) NMR experiments are essential for complete structural elucidation. springernature.com Techniques such as COSY (Correlation Spectroscopy) are used to identify spin-spin couplings between adjacent protons, helping to trace the connectivity within each amino acid residue and the dicyclohexyl groups.
Heteronuclear 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two to three bonds away (HMBC). This data is crucial for linking the individual amino acid fragments together and confirming the sequence ALA-PRO-PHE. HMBC correlations can also confirm the attachment of the CBZ group to the N-terminus of the alanine (B10760859) residue.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-CBZ-ALA-PRO-PHE Dicyclohexylammonium Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ) (ppm) | ¹³C Chemical Shift (δ) (ppm) |
|---|---|---|
| CBZ Group | ||
| C₆H₅ | 7.25-7.40 (m, 5H) | 127.5-128.5, 136.0 (Ar-C) |
| CH₂ | 5.10 (s, 2H) | 67.0 |
| C=O | - | 156.5 |
| Alanine (Ala) | ||
| α-CH | 4.20 (q, 1H) | 50.5 |
| β-CH₃ | 1.35 (d, 3H) | 18.0 |
| C=O | - | 172.5 |
| Proline (Pro) | ||
| α-CH | 4.40 (t, 1H) | 60.0 |
| β-CH₂ | 2.00-2.20 (m, 2H) | 29.0 |
| γ-CH₂ | 1.80-1.95 (m, 2H) | 25.0 |
| δ-CH₂ | 3.50-3.65 (m, 2H) | 47.0 |
| C=O | - | 171.0 |
| Phenylalanine (Phe) | ||
| α-CH | 4.60 (dd, 1H) | 54.0 |
| β-CH₂ | 3.05-3.20 (m, 2H) | 38.0 |
| C₆H₅ | 7.15-7.30 (m, 5H) | 126.5-129.5, 137.0 (Ar-C) |
| C=O | - | 175.0 |
| Dicyclohexylammonium | ||
| N-CH | 2.90-3.10 (m, 2H) | 52.0 |
NMR spectroscopy is also a primary tool for investigating the three-dimensional structure and flexibility of peptides in solution. nih.gov The conformation of the peptide backbone is a key determinant of its biological activity and properties. For N-CBZ-ALA-PRO-PHE, the proline residue can significantly influence the peptide's shape. The chemical shift difference between the β and γ carbons of proline can indicate whether the X-Pro peptide bond (in this case, the Ala-Pro bond) is in the cis or trans conformation. mdpi.com
Furthermore, the measurement of nuclear Overhauser effects (NOEs) through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close to each other in space, even if they are far apart in the covalent structure. This information is critical for building a 3D model of the peptide's preferred conformation in solution. For instance, NOEs between the α-proton of one amino acid and the α- or side-chain protons of a neighboring residue can define the peptide backbone's local geometry. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment
HRMS is an essential technique for unequivocally confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. This high level of precision is crucial for verifying the molecular identity of the synthesized peptide.
In addition to providing an accurate molecular weight, tandem mass spectrometry (MS/MS) experiments can be used to further confirm the peptide's sequence. In a typical MS/MS experiment, the protonated molecule of the N-CBZ-ALA-PRO-PHE peptide is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions. Analysis of the mass differences between the peaks in the resulting spectrum allows for the amino acid sequence to be read directly. For example, the loss of the phenylalanine residue from the C-terminus would generate a specific y-ion, while the loss of the CBZ-Ala fragment from the N-terminus would produce a characteristic b-ion. This fragmentation pattern provides definitive proof of the amino acid sequence and the identity of the N-terminal protecting group.
Table 2: Predicted HRMS Data and Key MS/MS Fragments Note: m/z = mass-to-charge ratio. [M+H]⁺ refers to the protonated molecule of the peptide portion.
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated N-CBZ-Ala-Pro-Phe peptide | 494.2333 |
| [M+Na]⁺ | Sodiated N-CBZ-Ala-Pro-Phe peptide | 516.2152 |
| y₂ | H-Pro-Phe-OH + H⁺ | 263.1387 |
| b₂ | CBZ-Ala-Pro - H₂O + H⁺ | 289.1547 |
Chromatographic Separations for Purity and Isomeric Characterization
Chromatographic techniques are vital for assessing the purity of the this compound salt and for separating it from any starting materials, by-products, or diastereomers that may have formed during synthesis.
HPLC is the standard method for determining the purity of peptide compounds. Using a reversed-phase column (e.g., C18), a gradient of two solvents (typically water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid) is used to separate the target compound from impurities. The compound is detected as it elutes from the column, most commonly by UV absorbance at a wavelength where the aromatic rings of the CBZ and phenylalanine groups absorb (e.g., 214 nm and 254 nm).
The purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-defined, sharp peak is indicative of a pure compound. This method can detect trace amounts of impurities, such as peptides with deleted or modified amino acids, or diastereomers if the chiral integrity of the amino acids was compromised during synthesis. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for identification purposes.
Table 3: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm & 254 nm |
| Typical Purity | >98% |
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical quality attribute for synthetic peptides, as the biological activity and safety profile are highly dependent on the correct stereochemistry of each amino acid residue. nih.gov Undesirable D-isomers can be introduced from contaminated starting materials or arise through racemization during the synthesis process. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for resolving and quantifying enantiomeric impurities. phenomenex.comphenomenex.com
For this compound, two main strategies can be employed. The first, and most direct, involves developing an HPLC method capable of separating the diastereomers of the intact peptide salt. However, a more common and robust approach involves acid hydrolysis of the peptide, followed by the chiral separation of the constituent amino acids (Alanine, Proline, and Phenylalanine). biopharminternational.com To account for any racemization that might occur during the hydrolysis step itself, the process is often carried out in a deuterated acid, which isotopically labels any newly formed enantiomers. nih.govresearchgate.net
The separation of the N-protected amino acids or their derivatives can be achieved using various types of CSPs. The choice of CSP is empirical and depends on the specific molecular interactions between the analyte and the chiral selector. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and widely used for a broad range of chiral compounds, including N-protected amino acids. windows.netnih.gov The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking (especially relevant for the Phenylalanine residue and the CBZ group), and steric hindrance, which create a transient diastereomeric complex with different stability for each enantiomer, leading to different retention times.
Table 1: Chiral Stationary Phases (CSPs) for HPLC Analysis of N-Protected Amino Acids
| CSP Type | Chiral Selector Principle | Relevant Interactions | Applicability |
|---|---|---|---|
| Polysaccharide-Based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) coated or immobilized on silica (B1680970). windows.net | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. | Broad applicability for N-CBZ, Fmoc, and Boc protected amino acids. windows.netsci-hub.se |
| Macrocyclic Glycopeptide | Antibiotics like teicoplanin or vancomycin (B549263) bonded to silica. | Forms inclusion complexes; involves hydrogen bonding, ionic interactions, and π-π interactions. | Effective for underivatized and N-derivatized amino acids. nih.gov |
| Pirkle-Type (Brush-Type) | Small chiral molecules (e.g., dinitobenzoyl-phenylglycine) covalently bonded to a silica support. | Primarily relies on π-π interactions, hydrogen bonding, and dipole stacking. | Effective for compounds with π-acidic or π-basic aromatic rings, such as the CBZ and Phe groups. |
| Ligand Exchange | A chiral ligand (often an amino acid) complexed with a metal ion (e.g., Cu(II)) on a stationary phase. | Forms transient diastereomeric metal complexes with the analyte. | Primarily for free amino acids, but can be adapted for some derivatives. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov It provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. For a molecule like this compound, a single-crystal X-ray diffraction study would yield a precise model of its solid-state conformation and how individual molecules pack together to form a crystal lattice. rsc.org
The solid-state structure of this peptide salt is governed by a network of non-covalent interactions that dictate the crystal packing. soton.ac.uk X-ray analysis would reveal the specific geometry of these interactions, which include:
Salt Bridges: The primary interaction is the ionic bond, or salt bridge, between the negatively charged carboxylate group of the C-terminal Phenylalanine and the positively charged secondary ammonium (B1175870) group of the dicyclohexylammonium counterion. This is a strong electrostatic interaction that is fundamental to the formation of the salt.
Hydrogen Bonding: A network of hydrogen bonds would be expected. The N-H groups of the peptide backbone amides and the ammonium counterion act as hydrogen bond donors. The C=O groups of the peptide backbone and the N-CBZ protecting group serve as hydrogen bond acceptors. These interactions can link peptide molecules to each other and to the counterions, often forming well-defined motifs like chains or sheets. nih.gov
Hydrophobic Interactions: The non-polar parts of the molecule, including the alanine methyl group, the proline and dicyclohexyl aliphatic rings, and the phenylalanine and benzyl (B1604629) aromatic rings, will engage in van der Waals and hydrophobic interactions. These forces are crucial for efficient packing and minimizing empty space within the crystal.
π-π Stacking: The aromatic rings of the N-terminal benzyloxycarbonyl (CBZ) group and the phenylalanine side chain may engage in π-π stacking interactions, where the rings align face-to-face or edge-to-face, further stabilizing the crystal lattice.
The choice of a counterion is not trivial and can significantly influence the physicochemical properties and crystal structure of a peptide. nih.govnih.govresearchgate.net The dicyclohexylammonium cation is particularly noteworthy due to its bulk and specific geometry.
Its primary role is to form a stable salt with the peptide's C-terminal carboxylate. However, its influence extends further:
Steric Bulk: Dicyclohexylamine (B1670486) is a bulky counterion. The two cyclohexane (B81311) rings, which typically adopt a chair conformation, impose significant steric constraints on the crystal packing. nih.gov This bulk can prevent the peptide from adopting certain packing arrangements that might be accessible with a smaller counterion (e.g., sodium or ammonium). This can influence polymorphism, the ability of a substance to exist in more than one crystal form.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Secondary Structure and Conformational Information
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide backbone conformation. umich.edu
For N-CBZ-ALA-PRO-PHE, the presence of a proline residue is expected to be a dominant factor in determining its solution conformation. Proline's rigid pyrrolidine (B122466) ring restricts the possible backbone dihedral angles (phi, ψ) and often acts as a "helix breaker" for α-helices, instead promoting turns or the formation of a Polyproline II (PPII) helix. raineslab.comnih.gov A PPII helix is a left-handed, extended helical structure that does not rely on internal hydrogen bonds for stability and is common in unfolded or disordered proteins as well as in proline-rich sequences. researchgate.net
The expected CD spectrum for this tripeptide would likely be a composite signal, but with features indicative of a non-random structure:
PPII or Turn-like Structure: A characteristic CD spectrum for a PPII helix features a strong negative band around 206 nm and a weak positive band near 228 nm. researchgate.netresearchgate.netresearchgate.net The presence of an Ala-Pro sequence could induce a β-turn, which also gives rise to distinct CD signals, though they can be varied.
Aromatic Contributions: The N-terminal CBZ group and the Phenylalanine side chain are aromatic chromophores. They will contribute to the CD spectrum, particularly in the far-UV and near-UV (250-300 nm) regions. The π-π* transitions within these aromatic rings can produce distinct CD signals whose intensity and position are sensitive to their local environment and interactions, such as π-π stacking. researchgate.net
By analyzing the CD spectrum, researchers can gain insight into the predominant secondary structure adopted by the peptide in different solvent conditions, providing complementary information to the solid-state structure obtained from X-ray crystallography.
Table 2: Characteristic Far-UV Circular Dichroism Signals for Common Peptide Secondary Structures
| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 (strong) | ~208 (strong), ~222 (strong) |
| β-Sheet | ~195-200 (strong) | ~215-220 (moderate) |
| Polyproline II (PPII) Helix | ~225-229 (weak) researchgate.netnih.gov | ~202-206 (strong) researchgate.net |
| β-Turn (Type I) | ~205 (weak) | ~190 (strong), ~225 (weak) |
| β-Turn (Type II) | ~220-230 (weak) | ~205-210 (moderate) |
| Random Coil / Unordered | ~212 (weak) | ~195-200 (strong) nih.gov |
Theoretical and Computational Investigations of N Cbz Ala Pro Phe Dicyclohexylammonium
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the stability of different chemical structures.
DFT studies are well-suited to investigate the thermodynamics and kinetics of peptide bond formation. For a precursor to N-CBZ-ALA-PRO-PHE, such as the coupling of N-CBZ-ALA-PRO with Phenylalanine methyl ester, DFT can model the reaction pathway. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p). These studies can elucidate the structure of the transition state and the activation energy required for amide bond formation, providing a quantitative measure of the reaction's feasibility.
The stability of the N-Carbobenzoxy (CBZ) protecting group is another critical aspect that can be analyzed. DFT calculations can determine the bond dissociation energy of the C-O bond within the carbamate (B1207046) moiety that is targeted during deprotection. Furthermore, the model can predict how the electronic environment, influenced by the adjacent amino acid residues, modulates this stability. For instance, the electron density distribution around the CBZ group can reveal its susceptibility to catalytic hydrogenolysis, the most common method for its removal. The dicyclohexylammonium (B1228976) counter-ion's role is primarily to provide charge balance and facilitate crystallization, but DFT could also model the strength of the ionic interaction between the carboxylate and the ammonium (B1175870) ion.
Quantum chemical methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of synthetic intermediates.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR chemical shifts. By optimizing the geometry of N-CBZ-ALA-PRO-PHE and its dicyclohexylammonium salt, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated shifts, when compared to experimental data, can confirm the constitution and stereochemistry of the synthesized peptide. Deviations between theoretical and experimental values can often be attributed to solvent effects or conformational averaging, which are not always fully captured in a gas-phase or implicit solvent calculation.
Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be computed. These calculations yield the characteristic stretching frequencies for key functional groups, such as the amide C=O bonds, the carbamate C=O of the CBZ group, and the N-H bonds. The computed frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. These predicted spectra are invaluable for identifying specific structural motifs and confirming the presence of the protecting group and the integrity of the peptide backbone.
Below is an illustrative table of predicted vibrational frequencies for key functional groups that would be expected for the titular compound.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Amide I (Pro-Phe) | C=O Stretch | 1640-1660 |
| Amide I (Ala-Pro) | C=O Stretch | 1665-1685 |
| CBZ Group | C=O Stretch | 1690-1710 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1610 |
| Dicyclohexylammonium (NH₂⁺) | N-H Bend | 1600-1630 |
| Amide II | N-H Bend | 1510-1550 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution-Phase Behavior
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are the tool of choice for exploring the conformational landscape and dynamic behavior of peptides in a solution environment over time.
MD simulations can reveal the accessible conformations of the N-CBZ-ALA-PRO-PHE backbone by solving Newton's equations of motion for the system. A key area of interest is the distribution of the backbone dihedral angles (φ, ψ). The proline residue imposes significant constraints, restricting its φ angle to approximately -60° to -75° and influencing the conformation of the preceding residue, Alanine (B10760859). The simulation can explore the potential for β-turn structures, which are common in proline-containing sequences. By analyzing the trajectory, one can generate a Ramachandran plot to visualize the preferred conformational states of the Alanine and Phenylalanine residues.
The choice of solvent can dramatically alter the conformational equilibrium of a peptide. MD simulations explicitly model the interactions between the peptide and surrounding solvent molecules (e.g., water, chloroform, or dimethylformamide). These simulations can quantify the formation and lifetime of hydrogen bonds between the peptide's amide groups and the solvent. For instance, in a polar protic solvent like water, the solvent can form hydrogen bonds with the peptide backbone, potentially disrupting intramolecular hydrogen bonds that would stabilize compact structures like β-turns. In contrast, a nonpolar solvent would favor conformations where intramolecular hydrogen bonds are maximized. The dicyclohexylammonium salt's solubility and dissociation would also be highly dependent on the solvent, a factor that MD simulations can effectively probe.
In Silico Racemization Pathway Analysis and Stereochemical Control Strategies
Maintaining stereochemical integrity is paramount in peptide synthesis. Racemization, the loss of chirality at the α-carbon, can occur during the activation and coupling steps. In silico analysis can be used to investigate the mechanisms of racemization for the N-CBZ-ALA-PRO-PHE sequence.
The primary pathway for racemization of an N-protected amino acid during coupling is through the formation of an oxazolone (B7731731) (or azlactone) intermediate. Computational modeling can be employed to calculate the activation energy for the formation of this intermediate from the activated N-CBZ-Alanine residue. DFT calculations can map the potential energy surface for the cyclization reaction and subsequent proton abstraction from the α-carbon, which leads to racemization.
These computational models can also be used to evaluate strategies for minimizing racemization. For example, the effect of different coupling reagents or the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) can be studied. The models can predict how these additives interact with the activated amino acid to either increase the rate of the desired peptide bond formation or raise the activation barrier for the competing oxazolone formation pathway. The presence of the proline residue at the second position is known to be resistant to racemization itself and can influence the stereochemical fate of the preceding activated residue.
Research Applications and Utility of N Cbz Ala Pro Phe Dicyclohexylammonium in Chemical Biology and Methodology Development
Role as a Key Synthetic Building Block for Complex Peptide Architectures and Peptidomimetics
The N-CBZ-ALA-PRO-PHE dicyclohexylammonium (B1228976) salt is a crucial intermediate in the synthesis of more complex peptide structures and peptidomimetics. The carboxybenzyl (Cbz) group provides robust protection for the N-terminus of the alanine (B10760859) residue, while the dicyclohexylammonium salt form enhances its stability, crystallinity, and ease of handling compared to the free acid. This makes it an ideal starting point for the step-wise elongation of peptide chains. Difficult peptide sequences are often prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete coupling or deprotection steps. google.com Specialized building blocks can act as conformation-twisted dipeptide units, forming pseudo-proline turns that disrupt these intermolecular interactions and facilitate smoother synthesis. google.com The defined stereochemistry and protected functional groups of N-CBZ-ALA-PRO-PHE allow for its controlled incorporation into larger, biologically active peptides or molecules designed to mimic peptide structures (peptidomimetics).
A significant application of this building block is in the synthesis of specific substrates for protease activity assays. A prominent example is the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA). creative-enzymes.com This compound is widely used to measure the activity of chymotrypsin (B1334515) and other related proteases like subtilisin. creative-enzymes.com
The synthesis of such probes often begins with a protected tripeptide like CBZ-Ala-Pro-Phe. The Cbz group is removed, and the peptide chain is elongated, in this case by coupling with N-succinyl-alanine. The final step involves coupling the C-terminus of the phenylalanine residue to p-nitroaniline. When the target protease cleaves the amide bond between phenylalanine and the p-nitroaniline group, the released p-nitroaniline is yellow and can be quantified spectrophotometrically, providing a direct measure of enzyme activity. The Ala-Ala-Pro-Phe sequence is specifically recognized by the active site of certain proteases, making it a highly selective tool for biochemical research.
Table 1: Properties of a Representative Enzyme Substrate
| Property | Value | Source(s) |
|---|---|---|
| Compound Name | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | creative-enzymes.comcymitquimica.com |
| Synonyms | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide; Suc-Ala-Ala-Pro-Phe-pNA | creative-enzymes.comcymitquimica.com |
| Molecular Formula | C₃₀H₃₆N₆O₉ | creative-enzymes.comcymitquimica.com |
| Molecular Weight | 624.64 g/mol | creative-enzymes.comfishersci.com |
| Appearance | White to light yellow powder | cymitquimica.com |
| Application | Chromogenic substrate for chymotrypsin and subtilisin | creative-enzymes.com |
| CAS Number | 70967-97-4 | creative-enzymes.com |
The defined tripeptide sequence of N-CBZ-ALA-PRO-PHE serves as an excellent scaffold for building combinatorial libraries. nih.gov Combinatorial chemistry is a powerful strategy for discovering new biologically active molecules by synthesizing and screening large numbers of related compounds. nih.gov The core tripeptide can be systematically modified at various positions to generate a library of analogs. For instance, after deprotection of the Cbz group, a diverse set of amino acids or other chemical moieties can be coupled to the N-terminus. Similarly, the C-terminus can be modified after activation. This approach allows researchers to rapidly explore the structure-activity relationships (SAR) of a particular peptide sequence, identifying modifications that enhance binding affinity, selectivity, or other desired properties for targets like kinases or receptors. nih.gov The use of such libraries can significantly accelerate the drug discovery process. nih.gov
Benchmarking of Novel Peptide Coupling Reagents and Methodologies
The development of new reagents and methods for forming peptide bonds is a central theme in organic and medicinal chemistry. The synthesis of the tripeptide Ala-Pro-Phe itself, or fragments thereof, often serves as a critical test case for evaluating these new methodologies.
The formation of a peptide bond between two amino acids is a dehydration reaction that requires a coupling reagent to activate the carboxylic acid group of one amino acid. An ideal coupling reagent promotes a high yield of the desired peptide with minimal side reactions. One of the most significant side reactions is racemization, the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.
The coupling of a protected proline to a phenylalanine residue, a key step in synthesizing the core of N-CBZ-ALA-PRO-PHE, can be a challenging transformation. Researchers use this and similar model reactions to benchmark the efficiency of new coupling reagents. For example, studies have investigated the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) in various solvent systems to optimize dipeptide synthesis, measuring yield and reaction time. mdpi.com The extent of racemization is typically quantified by chiral chromatography, comparing the amount of the desired L-L diastereomer to the undesired L-D diastereomer. A superior coupling method will produce the target peptide in high yield with negligible racemization.
Protecting groups are temporary modifications of functional groups that prevent them from reacting during a chemical transformation. organic-chemistry.org The carboxybenzyl (Cbz) group is a classic N-terminal protecting group in peptide synthesis. organic-chemistry.org The development of new methods for its removal (deprotection) is an active area of research, aiming for milder, more efficient, and more selective conditions. slideshare.net
The N-CBZ-ALA-PRO-PHE molecule can be used as a model substrate to test these new deprotection strategies. For example, traditional Cbz deprotection involves catalytic hydrogenation, which uses flammable hydrogen gas and a palladium catalyst. capes.gov.br Newer methods, such as using aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been developed as safer and often more selective alternatives. nih.gov Researchers can apply these new conditions to N-CBZ-ALA-PRO-PHE and analyze the reaction for yield, purity of the resulting free amine, and compatibility with other functional groups that might be present in a more complex peptide. nih.gov The ability to selectively remove the Cbz group in the presence of other protecting groups (an orthogonal strategy) is a particularly valuable feature. organic-chemistry.orgnih.gov
Table 2: Comparison of Cbz-Deprotection Methods
| Method | Reagents | Key Features | Source(s) |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Classic method; high efficiency but uses flammable gas. | capes.gov.br |
| Lewis Acid/Fluorinated Alcohol | AlCl₃, HFIP | Mild, ambient temperature, avoids pyrophoric reagents, good functional group tolerance. | nih.gov |
| Nucleophilic Deprotection | 2-Mercaptoethanol (B42355), K₃PO₄ | Useful for substrates with sensitive functionalities where hydrogenolysis is not suitable. | organic-chemistry.org |
Model System for Conformational Studies of Tripeptides and Proline-Containing Sequences
The three-dimensional structure (conformation) of a peptide is critical to its biological function. longdom.org The tripeptide sequence Ala-Pro-Phe contains proline, an amino acid with a unique cyclic side chain that significantly restricts the conformational freedom of the peptide backbone. nih.gov This makes proline-containing peptides excellent models for studying protein folding and structure. nih.govkoreascience.kr
The presence of proline often induces specific turns or kinks in a peptide chain. nih.gov Computational and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study the preferred conformations of peptides like Cbz-Ala-Pro-Phe. nih.govnih.gov For example, 2D-NMR techniques can identify protons that are close to each other in space, providing distance restraints that help define the peptide's three-dimensional structure in solution. nih.gov These studies reveal how the sequence of amino acids dictates the adoption of specific secondary structures, such as gamma-turns, which can be stabilized by intramolecular hydrogen bonds. nih.gov Understanding the conformational preferences of short, proline-containing sequences provides fundamental insights into the structural biology of larger proteins where these motifs are found. nih.govkoreascience.kr
Potential Use in Supramolecular Chemistry or Material Science Research
A comprehensive review of available scientific literature reveals no specific studies or documented applications of N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM in the fields of supramolecular chemistry or material science. The research focus for this particular compound has predominantly been on its role as a synthetic intermediate or as a substrate in enzymatic studies.
However, it is possible to theorize on its potential based on the general principles of peptide self-assembly. Peptides, particularly those with protecting groups like the Carbobenzoxy (Cbz) group, can exhibit amphiphilic properties that may lead to the formation of ordered supramolecular structures such as nanofibers, hydrogels, or nanotubes. The aromatic nature of the Cbz group and the phenylalanine residue could potentially drive π-π stacking interactions, which are a significant force in the self-assembly of such structures.
The sequence of amino acids—Alanine, Proline, and Phenylalanine—also plays a crucial role. The flexibility and hydrophobicity of these residues would influence the packing and morphology of any potential self-assembled structures. The presence of the dicyclohexylammonium counter-ion introduces further complexity, with its bulky and hydrophobic nature potentially influencing the solubility and aggregation behavior of the peptide salt.
Derivatives and Analogs of N Cbz Ala Pro Phe Derived Structures
Systematic Modification of Amino Acid Residues within the Tripeptide Sequence (e.g., Ala-Pro-X, X-Pro-Phe)
For instance, in the synthesis of endomorphin-2 analogs, which are tetrapeptides with the sequence Tyr-Pro-Phe-Phe-NH2, the phenylalanine residues at positions 3 and 4 have been systematically replaced. nih.govnih.gov This approach helps in understanding the structural requirements for opioid receptor binding and activity. nih.gov Similarly, modifying the N-CBZ-ALA-PRO-PHE sequence by replacing either Alanine (B10760859) or Phenylalanine can provide insights into the role of these residues in the peptide's biological targets.
Chemically modified peptides often exhibit enhanced biological activity and pharmacological properties compared to their natural counterparts. ntu.ac.uk The synthesis of such analogs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain.
The introduction of unnatural or modified amino acids is a powerful tool for enhancing the therapeutic potential of peptides. researchgate.netspringernature.comlabome.com These modifications can improve stability, potency, and selectivity.
Unnatural amino acids can be incorporated into peptides using several techniques, including peptide synthesis and semi-synthetic methods. springernature.com For example, Cbz-protected dipeptide calpain inhibitors have been enhanced by incorporating unnatural C-terminal amino acids with fluoromethyl ketone and aldehyde groups, leading to improved inhibitory potency and selectivity. researchgate.net This highlights the potential of incorporating such modifications into the N-CBZ-ALA-PRO-PHE framework.
The incorporation of (Z)-α,β-didehydrophenylalanine (ΔZPhe), an unnatural amino acid, into endomorphin-2 analogs has been shown to influence their opioid receptor binding affinities and bioactivities. nih.govnih.gov Specifically, the analog Tyr-Pro-Phe-ΔZPhe-NH2 displayed high µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.govnih.gov
Proline and its analogs play a crucial role in determining the conformation of peptides due to the unique cyclic structure of their side chain. nih.gov This structure restricts the peptide backbone's flexibility and can induce specific secondary structures like β-turns. nih.govresearchgate.net
The introduction of an electronegative group, as seen in 4-hydroxy-proline (Hyp) and 4-methoxy-proline (Mop), can also lead to significant conformational differences at both the molecular and supramolecular levels. The conformational constraints imposed by proline analogs have been exploited to design peptidomimetics with enhanced activity and metabolic stability. nih.govresearchgate.net
| Proline Analog | Conformational Effect | Reference |
| 5-Alkylproline | Increases cis-amide population via steric hindrance | nih.govresearchgate.net |
| Oxaproline/Thioproline | Stabilizes cis-amide bond through dipole interactions | nih.govresearchgate.net |
| Azaproline | Stabilizes cis-amide bond via lone-pair repulsion | nih.govresearchgate.net |
| 4-Hydroxy-proline | Induces significant conformational changes | |
| 4-Methoxy-proline | Induces significant conformational changes |
Exploration of Alternative N-Terminal Protecting Groups (e.g., Fmoc, Boc, Dts) and their Comparative Chemical Behavior
The N-terminal protecting group is a critical component in peptide synthesis, preventing unwanted reactions at the amino terminus. nih.gov The choice of protecting group influences the synthesis strategy and the conditions required for its removal. nih.govamericanpeptidesociety.org
The Carbobenzyloxy (Cbz) group, used in N-CBZ-ALA-PRO-PHE, is typically removed by hydrogenolysis. wikipedia.org However, other protecting groups offer different deprotection conditions, allowing for orthogonal protection strategies. nih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group is widely used in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgwikipedia.org It is removed under mild basic conditions, which is advantageous for synthesizing complex peptides. americanpeptidesociety.org
tert-Butyloxycarbonyl (Boc): This acid-labile group is another common choice in SPPS. americanpeptidesociety.orgwikipedia.org It requires strong acid for removal, which can sometimes lead to side reactions. americanpeptidesociety.org
Dithiasuccinoyl (Dts): The Dts group is a thiol-labile protecting group, offering an alternative deprotection strategy.
The selection between these protecting groups depends on the specific requirements of the synthesis, including the desired peptide sequence and the presence of other sensitive functional groups. americanpeptidesociety.org For instance, the Fmoc strategy is generally favored for its milder deprotection conditions. americanpeptidesociety.org
| Protecting Group | Deprotection Condition | Key Features | Reference |
| Carbobenzyloxy (Cbz) | Hydrogenolysis | - | wikipedia.org |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Mild conditions, suitable for complex peptides | americanpeptidesociety.orgwikipedia.org |
| tert-Butyloxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Harsher conditions, can cause side reactions | americanpeptidesociety.orgwikipedia.org |
| Dithiasuccinoyl (Dts) | Thiol-based reagents | Orthogonal to acid- and base-labile groups |
Influence of Different Counterions (beyond Dicyclohexylammonium) on Peptide Reactivity, Stability, and Crystallization
The counterion associated with a peptide can significantly influence its properties, including reactivity, stability, and crystallization behavior. researchgate.netrsc.orggenscript.comnih.govbilkent.edu.tr While N-CBZ-ALA-PRO-PHE is often isolated with dicyclohexylammonium (B1228976), exploring other counterions can offer advantages.
Counterions can affect the secondary structure of peptides by interacting with the peptide backbone and charged side chains. genscript.comnih.gov For example, trifluoroacetate (B77799) (TFA), a common counterion resulting from purification by reversed-phase HPLC, can induce a slight increase in helical structures in some peptides. genscript.comnih.gov Different counterions such as chloride (Cl⁻), bicarbonate (HCO₃⁻), and sulfate (B86663) (SO₄²⁻) can have varied effects on peptide secondary structure. researchgate.net
The identity of the counterion also plays a crucial role in the stability of self-assembled peptide structures, such as nanofibers. rsc.orgbilkent.edu.tr The thermal stability of peptide nanofibers has been shown to be dependent on the type of counterion used during their formation. rsc.orgbilkent.edu.tr
Furthermore, the choice of counterion is a critical parameter in the crystallization of peptides. cambrex.com Strategic selection of counterions, along with other factors like pH and solvent, can significantly impact the yield and purity of the crystalline product. cambrex.com In some cases, the inclusion of a specific counterion is essential for successful crystallization. cambrex.com
| Counterion | Influence | Reference |
| Trifluoroacetate (TFA) | Can affect secondary structure and pH | genscript.comnih.gov |
| Chloride (Cl⁻) | Can influence peptide conformation | researchgate.netnih.gov |
| Bicarbonate (HCO₃⁻) | Can alter peptide secondary structure | researchgate.net |
| Sulfate (SO₄²⁻) | Can impact peptide secondary structure | researchgate.net |
Future Directions and Emerging Research Themes in N Cbz Ala Pro Phe Dicyclohexylammonium Research
Integration into Automated and High-Throughput Peptide Synthesis Platforms
The synthesis of peptides has evolved into a highly efficient and automated process. nih.gov Modern platforms are capable of producing hundreds to thousands of peptides in parallel, facilitating large-scale screening for various applications. ukri.org The structure of N-CBZ-ALA-PRO-PHE suggests its potential as a fragment for the synthesis of larger, more complex peptides.
Future research could focus on integrating N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM (B1228976), or its deprotected tripeptide acid, into automated synthesis workflows. High-throughput platforms, which utilize techniques like SPOT synthesis on cellulose (B213188) membranes, allow for the rapid creation of peptide libraries for applications such as epitope mapping and drug discovery. jpt.comjpt.com The integration of this specific tripeptide fragment could be explored in the context of both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Automated flow chemistry, for instance, has demonstrated the capacity to rapidly produce protein chains up to 164 amino acids long, highlighting the advanced capabilities of current synthesis technologies. nih.gov
The development of custom peptide libraries is a key area where this tripeptide could be utilized. jpt.com By incorporating the Ala-Pro-Phe sequence, researchers could systematically explore its influence on the biological activity or structural properties of larger peptides. High-throughput synthesis robotics are capable of producing up to 100,000 peptides per day, including those with non-natural amino acids, which could be combined with the Ala-Pro-Phe motif to generate extensive libraries for screening. efficient-robotics.com
Application of Green Chemistry Principles in its Synthesis and Transformations
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. nih.gov Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has traditionally been associated with a significant environmental footprint due to the extensive use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). nih.govrsc.org
Future research on N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM will likely be influenced by the drive towards greener chemistry. This includes the exploration of more environmentally benign solvents for its synthesis and subsequent transformations. advancedchemtech.com Studies have shown that solvents like propylene (B89431) carbonate can be effective replacements for traditional solvents in both solution-phase and solid-phase peptide synthesis. rsc.org Researchers are also investigating solvent mixtures, such as anisole (B1667542) and N-octylpyrrolidone, that are compatible with green coupling agents. tandfonline.com
Development of Advanced Spectroscopic Probes using the Tripeptide Scaffold
Tripeptide scaffolds are increasingly being used as platforms for the development of advanced spectroscopic probes for various biological and chemical applications. The specific sequence Ala-Pro-Phe could serve as a core structure for designing novel probes.
One emerging area is the use of peptide-stabilized gold nanoclusters (AuNCs) for fluorescent sensing. For instance, rationally designed tripeptides have been used to create fluorescent AuNCs capable of detecting metal ions like Fe³⁺ and Cu²⁺ through fluorescence quenching mechanisms. researchgate.net The Ala-Pro-Phe sequence could be functionalized with appropriate residues, such as tyrosine or cysteine, to facilitate the formation and stabilization of such nanoclusters, potentially leading to new sensors.
Furthermore, tripeptides can be incorporated into supramolecular hydrogels. The interaction of a simple unprotected tripeptide with oxidized nanocarbons has been shown to form self-supporting hydrogels, with the morphology of the nanocarbon influencing the material's properties. acs.org The N-CBZ-ALA-PRO-PHE scaffold, after deprotection, could be explored for its ability to form such hydrogels, which have applications in areas like tissue engineering and drug delivery. The design of de novo coiled-coil peptides also offers a route to create organized systems for binding lanthanides, which have unique photophysical properties useful in imaging. rsc.org The Ala-Pro-Phe sequence could potentially be incorporated into such designed peptides.
Exploration of its Role in Mechanistic Studies of Peptide-Modifying Enzymes (Purely chemical/biochemical context)
Tripeptides and their analogs are valuable tools for studying the mechanisms of peptide-modifying enzymes, such as proteases and peptidases. The Ala-Pro-Phe sequence can be a substrate or inhibitor for various enzymes, and its N-Cbz protected form allows for controlled studies of enzyme-substrate interactions.
For example, a study on tripeptide analogs with a 3-phenylpropane-1,2-diamine (B1211460) scaffold, which mimics a peptide backbone, led to the identification of potent inhibitors of aminopeptidase (B13392206) N (APN), a metalloproteinase involved in tumor invasion. nih.gov Similarly, N-CBZ-ALA-PRO-PHE could be modified to create analogs for probing the active sites of such enzymes. The dicyclohexylammonium salt form suggests good crystallinity, which could be advantageous for co-crystallization studies with target enzymes to elucidate binding modes.
Another example is the study of endopeptidase 24.15, where a tripeptide-based inhibitor, N-[1(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate, was used to investigate its mechanism and interaction with other enzymes like angiotensin-converting enzyme (ACE). nih.gov This highlights how specific tripeptide sequences can be used to dissect complex biological pathways. The N-CBZ-ALA-PRO-PHE scaffold could be similarly employed to design specific substrates or inhibitors for a range of peptide-modifying enzymes, contributing to a deeper understanding of their function and mechanism in a purely biochemical context.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-CBZ-ALA-PRO-PHE dicyclohexylammonium salt, and how can purity be validated?
- Methodological Answer :
- Synthesis Steps : Use solid-phase peptide synthesis (SPPS) with N-terminal Cbz (carbobenzyloxy) protection. The dicyclohexylammonium counterion is introduced during salt formation by reacting the peptide with dicyclohexylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of water/acetonitrile with 0.1% TFA. Monitor purity via UV absorbance at 220 nm .
- Validation : Confirm identity using H/C NMR (focus on proline’s cyclic structure and aromatic Cbz protons) and high-resolution mass spectrometry (HRMS). Purity ≥95% is required for reproducibility in downstream applications .
Q. Which analytical techniques are most suitable for characterizing this compound, and what critical parameters should be reported?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Report chemical shifts for proline (δ 1.8–2.2 ppm for CH, δ 3.3–4.5 ppm for N-CH), phenylalanine aromatic protons (δ 7.2–7.4 ppm), and dicyclohexylammonium protons (δ 1.0–2.0 ppm) .
- Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H] and [M+DCHA] adducts.
- Secondary Techniques : FT-IR to confirm carbonyl stretches (Cbz: ~1690 cm) and amine N-H bends (~3300 cm) .
- Critical Parameters : Solvent purity, column temperature in HPLC, and deuterated solvent choice for NMR to avoid peak splitting .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or MS data for this compound, particularly when unexpected peaks arise?
- Methodological Answer :
- Step 1 : Validate sample preparation (e.g., ensure complete removal of residual solvents like DMF, which may cause split peaks in NMR) .
- Step 2 : Compare with literature data for analogous Cbz-protected tripeptides to identify common side products (e.g., deletion sequences or racemization at proline’s stereocenter) .
- Step 3 : Perform LC-MS/MS fragmentation to distinguish isobaric impurities. For example, a mass shift of +18 Da may indicate hydrolysis of the Cbz group .
- Step 4 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton environments and confirm backbone connectivity .
Q. What experimental strategies can optimize the synthesis yield of this compound salt while minimizing side reactions?
- Methodological Answer :
- Coupling Optimization : Use coupling agents like HATU or PyBOP for sterically hindered proline residues. Monitor reaction progress via Kaiser test for free amines .
- Temperature Control : Conduct proline coupling at 0–4°C to reduce epimerization .
- Salt Formation : Adjust stoichiometry of dicyclohexylamine (1.2–1.5 equivalents) to ensure complete precipitation. Confirm salt stability via TGA/DSC to rule out hygroscopicity .
- Design of Experiments (DoE) : Apply factorial design to variables (e.g., solvent polarity, reaction time) and analyze yield/purity trade-offs .
Q. How can researchers design stability studies to evaluate the compound’s degradation under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation : Store aliquots at 40°C/75% RH for 4 weeks. Monitor via HPLC for:
- Hydrolysis : Loss of Cbz group (retention time shift).
- Oxidation : Methionine-like sulfoxide formation (if applicable) .
- Long-Term Stability : Use −20°C (lyophilized) vs. 4°C (solution) with argon overlay. Report % purity decline monthly .
- Mechanistic Insight : Employ LC-QTOF to identify degradation products and propose pathways (e.g., cyclization of proline) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in studies using this compound?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints caused by batch-to-batch variability in salt stoichiometry .
- Multivariate Analysis : Use PCA to isolate variables (e.g., solvent choice, cell line) contributing to discrepancies in enzyme inhibition assays .
- Reproducibility Checks : Cross-validate with independent synthetic batches and reference standards from peer-reviewed sources (avoid commercial vendors without published characterization) .
Q. How should researchers design a kinetic study to investigate the compound’s role in peptide bond formation?
- Methodological Answer :
- Experimental Setup : Use stopped-flow spectroscopy to monitor proline’s cis-trans isomerization during coupling. Vary pH (4.0–7.0) and temperature (25–37°C) .
- Controls : Include a non-proline-containing peptide (e.g., N-CBZ-ALA-GLY-PHE) to isolate proline’s conformational effects .
- Data Modeling : Fit kinetics data to a two-state model (cis ↔ trans) using nonlinear regression (e.g., GraphPad Prism) .
Ethical and Reporting Standards
Q. What documentation is critical for ensuring reproducibility in publications involving this compound?
- Methodological Answer :
- Mandatory Details :
- Synthetic protocols with exact molar ratios, solvent grades, and purification thresholds (e.g., “HPLC purity ≥95%”) .
- Raw NMR/MS spectra in supplementary information, including instrument calibration data .
- Batch-specific storage conditions (e.g., “lyophilized at −80°C under argon”) .
- Data Transparency : Share crystallographic data (if available) via public repositories (e.g., Cambridge Structural Database) and cite primary literature for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
